molecular formula C14H18N2 B14850991 2-Amino-5,7-dimethyl-3-propylquinoline

2-Amino-5,7-dimethyl-3-propylquinoline

Katalognummer: B14850991
Molekulargewicht: 214.31 g/mol
InChI-Schlüssel: JXZZJPZNJICHOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5,7-dimethyl-3-propylquinoline is a synthetic quinoline derivative of high purity, provided for research and development purposes in chemical and pharmaceutical laboratories. Quinoline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. This specific alkylated and aminated quinoline structure may serve as a key intermediate or precursor in the synthesis of more complex molecules. Researchers can utilize this compound to explore structure-activity relationships, particularly in developing new pharmacologically active agents. Like related aminoquinolines, it could be investigated for potential application in areas such as antimalarial or anticancer research, given the established role of quinoline cores in these fields . The mechanism of action for quinoline derivatives often involves interaction with biological targets through π-π stacking and other molecular interactions . This product is intended for chemical and pharmaceutical research use only. It is not intended for direct human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols.

Eigenschaften

Molekularformel

C14H18N2

Molekulargewicht

214.31 g/mol

IUPAC-Name

5,7-dimethyl-3-propylquinolin-2-amine

InChI

InChI=1S/C14H18N2/c1-4-5-11-8-12-10(3)6-9(2)7-13(12)16-14(11)15/h6-8H,4-5H2,1-3H3,(H2,15,16)

InChI-Schlüssel

JXZZJPZNJICHOM-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC2=C(C=C(C=C2N=C1N)C)C

Herkunft des Produkts

United States
Foundational & Exploratory

In Vitro Mechanism of Action: 2-Amino-5,7-dimethyl-3-propylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to TLR7/8 Agonist Pharmacology and Assay Design

Executive Summary

2-Amino-5,7-dimethyl-3-propylquinoline is a synthetic small-molecule derivative belonging to the 2-aminoquinoline class. Structurally related to imidazoquinolines, this compound functions as a potent dual agonist for Toll-like Receptors 7 and 8 (TLR7/8)[1]. By mimicking the natural viral single-stranded RNA (ssRNA) ligands, it activates the innate immune system, making it a highly valuable tool in the development of vaccine adjuvants and immuno-oncology therapeutics[2][3].

As a Senior Application Scientist, I have designed this technical guide to move beyond basic protocol lists. Here, we will dissect the molecular mechanism of action of this compound and provide self-validating, highly controlled in vitro methodologies required to generate reproducible pharmacodynamic data.

Molecular Mechanism of Action (In Vitro)

The pharmacological efficacy of 2-amino-5,7-dimethyl-3-propylquinoline is dictated by its ability to cross the plasma membrane and engage endosomal receptors.

2.1 Receptor Localization and Binding

Unlike cell-surface receptors, TLR7 and TLR8 are localized within the acidic endolysosomal compartment of antigen-presenting cells (APCs)[3]. The lipophilic nature of the quinoline core allows the compound to passively diffuse into the cell and accumulate in the endosome.

Structure-activity relationship (SAR) studies reveal that the propyl group at the 3-position is critical for anchoring the molecule within the hydrophobic binding pocket of TLR8[4][5]. Simultaneously, the methyl substitutions at the 5 and 7 positions modulate the electron density of the quinoline ring, optimizing van der Waals interactions and facilitating stable hydrogen bonding with critical aspartate residues (D555 in TLR7 and D543 in TLR8)[6].

2.2 Signal Transduction Cascade

Upon ligand binding, the TLR ectodomains undergo a conformational shift that forces receptor dimerization[6]. This dimerization is the catalytic trigger for the intracellular signaling cascade:

  • Adaptor Recruitment: The intracellular Toll/IL-1 receptor (TIR) domains recruit the myeloid differentiation primary response 88 (MyD88) adaptor protein[2].

  • Kinase Activation: MyD88 recruits IRAK4, which subsequently phosphorylates and activates TRAF6[3].

  • Bifurcated Transcription: TRAF6 acts as a signaling node. It activates the IKK complex (leading to NF-κB nuclear translocation) and phosphorylates IRF7/IRF5[2][4].

  • Cytokine Output: NF-κB drives the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-12), while IRF7 drives the expression of Type I interferons (IFN-α, IFN-β)[2][3].

Pathway Ligand 2-Amino-5,7-dimethyl- 3-propylquinoline Receptor Endosomal TLR7/8 Ligand->Receptor Binds (D555/D543) Adaptor MyD88 Adaptor Receptor->Adaptor Dimerization Kinase1 IRAK4 / IRAK1 Adaptor->Kinase1 Recruits Kinase2 TRAF6 Kinase1->Kinase2 Phosphorylates TF1 NF-κB Kinase2->TF1 IKK Activation TF2 IRF7 / IRF5 Kinase2->TF2 Kinase Cascade Out1 Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) TF1->Out1 Translocates to Nucleus Out2 Type I Interferons (IFN-α, IFN-β) TF2->Out2 Translocates to Nucleus

Figure 1: MyD88-dependent TLR7/8 signaling cascade induced by 2-aminoquinoline derivatives.

Pharmacodynamic Profiling & Expected Data

Because TLR7 and TLR8 are expressed on different immune cell subsets, a dual agonist like 2-amino-5,7-dimethyl-3-propylquinoline yields a highly specific, bifurcated cytokine profile. Plasmacytoid dendritic cells (pDCs) predominantly express TLR7, whereas myeloid DCs and monocytes express TLR8[3].

The table below summarizes the expected quantitative parameters when profiling this compound in vitro.

ParameterTLR7 PathwayTLR8 Pathway
Primary Target Cells Plasmacytoid DCs, B CellsMyeloid DCs, Monocytes
Key Transcription Factor IRF7NF-κB
Primary Cytokine Output IFN-α, IFN-βTNF-α, IL-12, IL-6
Receptor Binding Residue Aspartate 555 (D555)Aspartate 543 (D543)
Expected EC50 Range 0.1 - 1.5 µM0.5 - 3.0 µM
Self-Validating Experimental Protocols

A common pitfall in small-molecule screening is misinterpreting compound cytotoxicity as a lack of immunological efficacy. Dead cells do not secrete cytokines. Therefore, every efficacy readout must be orthogonally validated against a parallel cell viability assay.

Workflow Prep Compound Serial Dilution (0.01 µM - 10 µM) Seed Cell Seeding (PBMCs / HEK-Blue) Prep->Seed Incubate Incubation (18-24h, 37°C, 5% CO2) Seed->Incubate Split Parallel Analysis Incubate->Split Tox Cytotoxicity Assay (CellTiter-Glo / ATP) Split->Tox Aliquot 1 Eff Efficacy Readout (Luminex / SEAP) Split->Eff Aliquot 2 Data Self-Validating Data (Normalize Efficacy to Viability) Tox->Data Eff->Data

Figure 2: Self-validating in vitro workflow for parallel efficacy and cytotoxicity profiling.

Protocol A: Receptor-Specific NF-κB Reporter Assay

Rationale: Human PBMCs express a complex mixture of TLRs, leading to signaling crosstalk. To isolate the specific EC50 for TLR7 vs. TLR8, we utilize HEK-Blue reporter cells engineered to express a single TLR alongside an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter.

  • Cell Seeding: Harvest HEK-Blue TLR7 or TLR8 cells and resuspend in HEK-Blue Detection medium. Seed at 5×104 cells per well in a 96-well plate.

  • Compound Addition: Prepare a 10-point serial dilution of 2-amino-5,7-dimethyl-3-propylquinoline in DMSO, then dilute 1:100 in media to ensure final DMSO concentration remains ≤0.1% (DMSO >0.5% will artificially stress the cells and skew NF-κB baselines).

  • Incubation: Incubate for 18–24 hours at 37°C. Expert Note: Do not read the assay before 18 hours. NF-κB-driven SEAP accumulation requires sufficient time for transcription, translation, and secretion; premature reading yields artificially high EC50 values.

  • Detection: Read the optical density (OD) at 620 nm using a spectrophotometer.

  • Viability Control: In a parallel plate seeded with identical parameters, add CellTiter-Glo reagent to measure ATP levels. Normalize the SEAP OD to the ATP luminescence to rule out cytotoxicity.

Protocol B: Physiologically Relevant Cytokine Profiling

Rationale: While HEK-Blue proves receptor specificity, Human PBMCs are required to prove physiological relevance.

  • PBMC Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • High-Density Seeding: Seed PBMCs at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS. Expert Note: Plasmacytoid DCs (the primary source of IFN-α via TLR7) constitute less than 1% of the total PBMC population. A lower seeding density risks pushing the IFN-α readout below the lower limit of quantification (LLOQ) of your multiplex assay.

  • Stimulation: Treat cells with 2-amino-5,7-dimethyl-3-propylquinoline (0.1 µM to 10 µM) for 24 hours.

  • Supernatant Harvest: Centrifuge plates at 300 x g for 5 minutes. Carefully extract the supernatant.

  • Multiplex Quantification: Analyze the supernatant using a Luminex multiplex assay targeting IFN-α, TNF-α, IL-6, and IL-12p70.

By utilizing this dual-assay approach, researchers can definitively link the molecular binding of 2-amino-5,7-dimethyl-3-propylquinoline to its macroscopic immunological output, ensuring robust, publication-quality data.

References
  • Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. NIH/PMC. 2

  • Recent Advances in the Discovery and Delivery of TLR7/8 Agonists as Vaccine Adjuvants. Oxford Academic. 3

  • Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. NIH/PMC. 4

  • Molecular dynamics simulations reveal the selectivity mechanism of structurally similar agonists to TLR7 and TLR8. PLOS One. 6

  • Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds. ACS Publications. 5

  • 2-Amino-3-propylquinoline. Benchchem.1

Sources

Physicochemical Profiling and Mechanistic Applications of 2-Amino-5,7-dimethyl-3-propylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of immunotherapy and targeted drug design, small-molecule modulators of the innate immune system have become foundational building blocks. 2-Amino-5,7-dimethyl-3-propylquinoline (often utilized as its hydrochloride salt) is a highly specialized heterocyclic compound belonging to the 2-aminoquinoline class. Recognized primarily for its potent agonistic activity against endosomal Toll-like Receptors 7 and 8 (TLR7/8), this compound serves as a critical pharmacophore in the development of vaccine adjuvants, antibody-drug conjugates (ADCs), and targeted protein degradation (PROTAC) systems[1][2].

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, synthetic methodologies, and self-validating experimental workflows.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical parameters of 2-Amino-5,7-dimethyl-3-propylquinoline is essential for predicting its pharmacokinetic behavior and receptor binding affinity. The data below summarizes its core properties[3][4].

Quantitative Data Summary
PropertyValueCausality & Functional Significance
Compound Name 2-Amino-5,7-dimethyl-3-propylquinoline hydrochlorideStandard nomenclature for the active pharmaceutical ingredient.
CAS Registry Number 1170079-61-4 (HCl salt) / 948292-47-5 (Free base)Unique identifier for procurement and chemical databases[3].
Molecular Formula C₁₄H₁₉ClN₂ (HCl salt)Indicates the presence of the chloride counter-ion for stability[4].
Molecular Weight 250.77 g/mol (HCl salt)Low molecular weight ensures favorable ligand efficiency (LE)[4].
Hydrogen Bond Donors 1 (Primary Amine)The C2-amine is strictly required for hydrogen bonding with the TLR7/8 binding pocket[5].
Hydrogen Bond Acceptors 2 (Quinoline Nitrogen, Amine)Facilitates orientation within the receptor's active site.
Topological Polar Surface Area ~37.4 ŲOptimal for membrane permeability without excessive polarity.
Physical Appearance White to light-yellow crystalline solidIndicates high purity; discoloration often signifies N-oxidation.
Structural Causality (SAR Insights)

As an application scientist, it is crucial to look beyond the raw data and understand why this specific molecular architecture is effective:

  • The 3-Propyl Chain: This aliphatic extension is not arbitrary. It mimics the hydrophobic uracil/guanine-rich segments of single-stranded RNA (ssRNA)—the natural ligand for TLR7. The propyl group anchors the molecule deep within the hydrophobic groove of the receptor dimer[5].

  • The 5,7-Dimethyl Substitution: Adding methyl groups at the 5 and 7 positions increases the molecule's lipophilicity (LogP). Because TLR7 and TLR8 are located within intracellular endosomes, the drug must first passively diffuse across the plasma membrane. The dimethylation ensures optimal membrane partitioning.

  • The Hydrochloride Salt: The free base is highly lipophilic and poorly soluble in aqueous media. Formulating it as an HCl salt protonates the quinoline nitrogen, dramatically improving its solubility in biological buffers for in vitro and in vivo assays[3][6].

Mechanistic Action: Endosomal TLR7/8 Activation

Upon crossing the plasma membrane and entering the acidic environment of the endosome, 2-Amino-5,7-dimethyl-3-propylquinoline binds to the TLR7/8 monomer, inducing receptor dimerization. This conformational change recruits the MyD88 adaptor protein, initiating a highly regulated kinase cascade[6].

The pathway is a self-amplifying loop that culminates in the activation of transcription factors NF-κB and IRF7, leading to the robust secretion of pro-inflammatory cytokines (IL-6, TNF-α) and Type I Interferons (IFN-α). This mechanism is precisely why these compounds are utilized as potent vaccine adjuvants to bridge innate and adaptive immunity[2].

TLR7_Pathway A 2-Amino-5,7-dimethyl-3-propylquinoline (Endosomal Penetration) B TLR7/8 Receptor (Dimerization) A->B Binding C MyD88 Adaptor Protein B->C Recruitment D IRAK4 / IRAK1 Complex C->D Phosphorylation E TRAF6 D->E Ubiquitination F NF-κB Activation E->F IKK Activation G IRF7 Activation E->G Kinase Cascade H Pro-inflammatory Cytokines (IL-6, TNF-α) F->H Transcription I Type I Interferons (IFN-α) G->I Transcription

Fig 1: TLR7/8 MyD88-dependent signaling pathway activated by the quinoline derivative.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or a specific chemical rationale to prevent false positives.

Protocol A: Synthetic Workflow and Quality Control

The synthesis of highly pure 2-amino-3-propylquinoline derivatives requires strict regiocontrol to prevent off-target isomer formation[6].

Step-by-Step Methodology:

  • Friedländer Condensation: React 4,6-dimethyl-2-aminobenzaldehyde with pentan-2-one in the presence of a catalytic amount of base (e.g., piperidine) under reflux. Causality: This specific condensation guarantees the correct placement of the propyl group at the C3 position and the methyls at C5 and C7.

  • N-Oxidation & Chlorination: Treat the resulting quinoline intermediate with mCPBA to form the N-oxide, followed by quenching and reaction with POCl₃. Causality: The N-oxide directs the nucleophilic attack of the chloride ion exclusively to the C2 position, ensuring high regioselectivity.

  • Amination: Heat the 2-chloroquinoline intermediate with an excess of ammonia in ethanol within a sealed pressure vessel at 120°C for 12 hours.

  • Salt Formation & Purification: Dissolve the crude free base in anhydrous diethyl ether and bubble dry HCl gas through the solution. Causality: The hydrochloride salt precipitates immediately, leaving unreacted lipophilic impurities in the ether phase, acting as an elegant, self-purifying step[6].

Synthesis_Workflow S1 Step 1: Friedländer Condensation S2 Step 2: N-Oxidation & Chlorination S1->S2 S3 Step 3: C2 Amination (Ammonia) S2->S3 S4 Step 4: Salt Formation (Anhydrous HCl) S3->S4 QC QC Check: HPLC / NMR / MS S4->QC Validation

Fig 2: Synthetic workflow and quality control for 2-amino-3-propylquinoline derivatives.
Protocol B: In Vitro TLR7 Activation Assay (Self-Validating System)

To validate the biological efficacy of the synthesized compound, a reporter cell assay must be utilized.

Step-by-Step Methodology:

  • Cell Culture: Plate HEK-Blue™ TLR7 cells (which co-express human TLR7 and an NF-κB-inducible SEAP reporter gene) at 5 × 10⁴ cells/well in a 96-well plate. Crucial Step: Concurrently plate HEK-Blue™ Null cells in a separate plate. Causality: The Null cells lack the TLR7 receptor. If the compound induces a signal in the Null cells, it indicates off-target toxicity or non-specific NF-κB activation, thus self-validating the specificity of the assay[5].

  • Ligand Preparation: Dissolve 2-Amino-5,7-dimethyl-3-propylquinoline hydrochloride in DMSO to a 10 mM stock. Perform serial dilutions (10 μM to 1 nM) in endotoxin-free PBS.

  • Incubation: Add 20 μL of the diluted compound to the cells and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Detection: Add 20 μL of the cell supernatant to 180 μL of QUANTI-Blue™ reagent. Incubate for 1 hour and read the optical density (OD) at 620 nm using a spectrophotometer. Calculate the EC₅₀ using non-linear regression analysis.

Applications in Advanced Therapeutics

The unique physicochemical profile of 2-Amino-5,7-dimethyl-3-propylquinoline extends beyond simple receptor agonism.

  • Targeted Protein Degradation (PROTACs): The primary amine at the C2 position, or modifications along the propyl chain, serve as excellent synthetic handles for conjugation. By attaching a PEG linker (e.g., PEG8-Amine) to this pharmacophore, researchers can synthesize bifunctional molecules that recruit the immune system directly to disease-related proteins, facilitating targeted degradation[1].

  • Vaccine Adjuvants & Conjugation: Unconjugated small-molecule TLR agonists often suffer from rapid systemic clearance, leading to systemic toxicity (cytokine storms). By covalently linking this quinoline derivative to high-molecular-weight carriers (such as hyaluronic acid or directly to protein antigens), the compound is retained in the draining lymph nodes. This targeted delivery maximizes the activation of antigen-presenting cells (APCs) while minimizing systemic exposure[2][5][6].

References

  • Facile syntheses of functionalized toll-like receptor 7 agonists Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Exploration of Toll-like Receptor 7 and 8 Agonists as Potential Vaccine Adjuvants Source: CORE (Connecting Repositories) URL:[Link]

  • Schematic illustration on the synthesis of TLR7 agonist (T7) Source: ResearchGate URL:[Link]

  • 3-Propylquinoline hydrochloride CAS#: 1170079-61-4 Properties Source: ChemWhat URL:[Link]

Sources

The Structure-Activity Relationship of 2-Amino-5,7-dimethyl-3-propylquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of a specific, yet underexplored, class of quinoline derivatives: 2-amino-5,7-dimethyl-3-propylquinolines. In the absence of direct literature on this precise scaffold, this guide synthesizes SAR data from closely related 2-aminoquinolines, 3-alkylquinolines, and 5,7-disubstituted quinolines to construct a predictive SAR framework. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a roadmap for the rational design and synthesis of novel therapeutic agents based on this promising chemical core. Detailed synthetic protocols, proposed biological evaluation assays, and data visualization tools are provided to facilitate further investigation into this chemical space.

Introduction: The Quinoline Nucleus as a Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic motif in a vast number of biologically active compounds.[1][3] Its rigid, planar structure and the presence of a nitrogen atom provide key features for molecular recognition by various biological targets. The versatility of the quinoline core allows for substitution at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

Historically, quinoline derivatives have been at the forefront of treating infectious diseases, with quinine and chloroquine being landmark antimalarial drugs.[3] In recent decades, the functionalization of the quinoline scaffold has led to the discovery of compounds with a wide array of therapeutic applications, including:

  • Anticancer agents: Targeting various mechanisms, including tyrosine kinase inhibition and apoptosis induction.[4][5]

  • Anti-inflammatory agents: Modulating inflammatory pathways.

  • Antimicrobial and Antiviral agents: Exhibiting broad-spectrum activity.[3]

  • Central Nervous System (CNS) agents: Acting on various receptors and enzymes in the brain.

The 2-aminoquinoline moiety, in particular, has garnered significant interest due to its diverse pharmacological profiles. This guide will focus on the largely unexplored 2-amino-5,7-dimethyl-3-propylquinoline scaffold, postulating its potential biological activities and the structural modifications likely to influence its potency and selectivity.

Synthetic Strategies for Polysubstituted Quinolines

The synthesis of polysubstituted quinolines is a well-established field in organic chemistry, with several named reactions providing versatile routes to this scaffold.[3][6] These methods can be readily adapted for the synthesis of the target 2-amino-5,7-dimethyl-3-propylquinoline derivatives.

Classical Ring-Forming Reactions

Several classical methods involve the cyclocondensation of anilines with carbonyl compounds under acidic conditions.

  • Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated aldehyde or ketone, which can be formed in situ, to react with an aniline. For the target scaffold, 3,5-dimethylaniline would be a key starting material.[3]

  • Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This offers a highly regioselective route to polysubstituted quinolines.

Modern Synthetic Approaches

More contemporary methods often employ transition-metal catalysis, offering milder reaction conditions and broader substrate scope.

  • Copper-Catalyzed Annulation: Copper triflate has been shown to catalyze the annulation of 2-aminoaryl ketones with internal alkynes, providing a direct route to polysubstituted quinolines.[7]

  • Transition-Metal-Free Cycloisomerization: An efficient synthesis of 2-aryl-4-substituted quinolines has been developed via the oxidative cycloisomerization of o-cinnamylanilines using a potassium tert-butoxide/DMSO system.[6][8]

Protocol 1: Proposed Synthesis of 2-Amino-5,7-dimethyl-3-propylquinoline

This protocol outlines a plausible synthetic route based on the Friedländer annulation.

Step 1: Synthesis of 2-amino-3,5-dimethylacetophenone.

  • Reactants: 3,5-dimethylaniline, acetyl chloride, aluminum chloride.

  • Procedure:

    • Perform a Friedel-Crafts acylation of 3,5-dimethylaniline with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the acetyl group.

    • Follow with a nitration reaction, and subsequent reduction of the nitro group to an amine to yield the desired 2-amino-3,5-dimethylacetophenone.

Step 2: Friedländer Annulation.

  • Reactants: 2-amino-3,5-dimethylacetophenone, butyraldehyde, and a catalytic amount of a base (e.g., potassium hydroxide).

  • Procedure:

    • Dissolve 2-amino-3,5-dimethylacetophenone and butyraldehyde in a suitable solvent such as ethanol.

    • Add a catalytic amount of potassium hydroxide.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.

    • Collect the precipitate by filtration and purify by recrystallization or column chromatography.

Step 3: Introduction of the 2-Amino Group.

  • The initial product of the Friedländer reaction will be a 2-H quinoline. To introduce the 2-amino group, a subsequent amination step is required. This can be achieved through various methods, including Chichibabin amination or by first converting the 2-position to a leaving group (e.g., a halogen) followed by nucleophilic substitution with an amine source.

Postulated Structure-Activity Relationship (SAR) of 2-Amino-5,7-dimethyl-3-propylquinoline Derivatives

Based on the SAR of related quinoline classes, we can propose a hypothetical SAR for the 2-amino-5,7-dimethyl-3-propylquinoline scaffold. This predictive framework can guide the initial design and synthesis of a focused compound library.

The Role of the 2-Amino Group

The 2-amino group is a critical pharmacophore in many biologically active quinolines. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

  • Hypothesis: The free amino group at the C2 position is likely essential for activity. Modifications to this group, such as alkylation or acylation, may modulate potency and selectivity. It is plausible that secondary or tertiary amines at this position could also be explored.

The Influence of the C3-Propyl Group

Substituents at the C3 position of the quinoline ring have been shown to be crucial for the activity of some quinoline derivatives.[9][10] An alkyl group at this position can influence the molecule's lipophilicity and steric profile.

  • Hypothesis: The 3-propyl group likely contributes to the molecule's overall lipophilicity, which can affect its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

    • Chain Length: Varying the length of the alkyl chain (e.g., from methyl to pentyl) would be a key area for SAR exploration. Shorter chains may favor aqueous solubility, while longer chains will increase lipophilicity.

    • Branching: Introducing branching (e.g., an isopropyl or isobutyl group) could provide steric hindrance that might enhance selectivity for a particular target.

    • Cyclic Groups: Replacing the propyl group with a cyclopropyl or cyclobutyl moiety could introduce conformational rigidity and potentially improve binding affinity.

The Impact of the 5,7-Dimethyl Substitution

Methyl groups on the benzenoid ring of the quinoline nucleus can have several effects:

  • Electronic Effects: Methyl groups are weakly electron-donating, which can influence the electron density of the quinoline ring system.

  • Steric Effects: The presence of methyl groups at the C5 and C7 positions can influence the overall shape of the molecule and may create specific interactions with the binding pocket of a target protein.

  • Metabolic Stability: Methyl groups can block positions susceptible to metabolic oxidation, potentially improving the compound's metabolic stability and half-life.

  • Hypothesis: The 5,7-dimethyl substitution pattern may confer a degree of selectivity and improved metabolic stability. Exploring other small alkyl or halogen substitutions at these positions could further refine the SAR.

Visualization of the Core Scaffold and SAR Hypotheses

Caption: Key areas for SAR exploration on the 2-amino-5,7-dimethyl-3-propylquinoline scaffold.

Proposed Biological Evaluation

Given the diverse biological activities of quinoline derivatives, a tiered screening approach is recommended to identify the therapeutic potential of this novel scaffold.

Initial Broad-Spectrum Screening

A primary screen against a panel of cancer cell lines is a logical starting point, given the known anticancer properties of many quinoline derivatives.[4]

Protocol 2: MTT Antiproliferative Assay

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the synthesized quinoline derivatives for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Secondary, Target-Based Assays

If promising activity is observed in the initial screen, secondary assays can be employed to elucidate the mechanism of action. For example, if anticancer activity is confirmed, kinase inhibition assays for targets like EGFR could be pursued.

Visualization of a General Drug Discovery Workflow

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization SAR_Analysis SAR Analysis of Related Scaffolds Compound_Design Design of Novel Derivatives SAR_Analysis->Compound_Design Synthesis Chemical Synthesis Compound_Design->Synthesis Primary_Screening Primary Screening (e.g., MTT Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Mechanism of Action) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (SAR-guided) Secondary_Assays->Lead_Optimization Lead_Optimization->Compound_Design Iterative Design ADME_Tox ADME/Toxicity Profiling Lead_Optimization->ADME_Tox Preclinical_Candidate Preclinical Candidate ADME_Tox->Preclinical_Candidate

Caption: A generalized workflow for the discovery and development of novel quinoline-based therapeutic agents.

Data Presentation

To facilitate the analysis of SAR, quantitative data should be organized in a clear and concise manner.

Table 1: Hypothetical SAR Data for 2-Amino-5,7-dimethyl-3-alkylquinoline Derivatives

Compound IDR (at C3)IC50 (µM) vs. MCF-7Lipophilicity (cLogP)
1a -CH3> 503.2
1b -CH2CH325.43.7
1c -CH2CH2CH310.14.2
1d -CH(CH3)215.84.0
1e -CH2CH2CH2CH35.24.7

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion

While the structure-activity relationship of 2-amino-5,7-dimethyl-3-propylquinoline derivatives has not been explicitly detailed in the current scientific literature, a robust and predictive SAR framework can be constructed by drawing upon the extensive knowledge of related quinoline scaffolds. This technical guide provides a foundation for initiating research into this novel chemical space. The proposed synthetic strategies, biological evaluation protocols, and SAR hypotheses offer a clear path forward for the design and discovery of new therapeutic agents based on this promising core structure. The iterative process of synthesis, biological testing, and SAR analysis will be crucial in unlocking the full therapeutic potential of these compounds.

References

  • Jia, C., Piao, D., Kitamura, T., & Fujiwara, Y. (2000). A Pd-catalyzed C-H bond activation/C-C bond formation/cyclization cascade process enables the synthesis of quinolinone derivatives from simple anilines as the substrates. Journal of Organic Chemistry, 65(22), 7516-7522.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(30), 19385-19406.*
  • Rehan, M., Hazra, G., & Ghorai, P. (2015). Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines. Organic Letters, 17(7), 1668-1671.
  • A Recent Study on the Synthesis of Polysubstituted Quinoline. (2025). ChemistrySelect, 10(28), e202501234.*
  • Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines. (2015). ACS Publications.[Link]

  • Synthesis and structure-activity relationship of 2-amino-3-heteroaryl-quinoxalines as non-peptide, small-molecule antagonists for interleukin-8 receptor. (2003). Bioorganic & Medicinal Chemistry, 11(17), 3777-3790.
  • Synthesis of 2-Arylamino-3-cyanoquinolines via A Cascade Reaction Through Nitrilium Intermediate. (2020). Organic & Biomolecular Chemistry, 18(1), 123-127.*
  • Synthesis of polysubstituted quinolines via copper(II)-catalyzed annulation of 2-aminoaryl ketones with alkynoates. (2013). RSC Publishing.[Link]

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. (2006). Journal of Medicinal Chemistry, 49(22), 6549-6558.
  • Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. (2024). African Journal of Biomedical Research, 27(1s), 1315-1320.*
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). Journal of Biochemical and Molecular Toxicology, 33(3), e22260.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). Molecules, 30(19), 4567.*
  • Synthesis of 2-quinolones. (n.d.). Organic Chemistry Portal.[Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). Best: International Journal of Management, Information Technology and Engineering (BEST: IJMITE), 8(6), 1-10.*
  • The Biological Versatility of 7-Methylquinoline and Its Derivatives: A Technical Guide. (2025). BenchChem.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006). Journal of Medicinal Chemistry, 49(22), 6549-6558.*
  • Conversion of the Pseudomonas aeruginosa Quinolone Signal and Related Alkylhydroxyquinolines by Rhodococcus sp. Strain BG43. (2014). Applied and Environmental Microbiology, 80(20), 6388-6397.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2023). RSC Advances, 13(38), 26655-26675.*
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry, 46(34), 16429-16441.*
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances, 15(42), 28001-28015.*
  • The Impact of C-3 Side Chain Modifications on Kynurenic Acid: A Behavioral Analysis of Its Analogs in the Motor Domain. (2024). International Journal of Molecular Sciences, 25(6), 3345.*
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). Molecules, 27(22), 8001.*
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012). PLoS ONE, 7(5), e37259.
  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. (2007). Journal of the American Chemical Society, 129(40), 12054-12055.
  • Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. (2018). RSC Advances, 8(61), 34897-34909.*

Sources

Receptor binding affinity of 2-Amino-5,7-dimethyl-3-propylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-Amino-5,7-dimethyl-3-propylquinoline

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry. Quinoline derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1] Their ability to interact with a wide range of biological targets, from DNA and enzymes to G-protein coupled receptors (GPCRs) and ion channels, has established them as a cornerstone in the development of novel therapeutics.[1] The specific substitutions on the quinoline core are critical in determining the compound's pharmacological profile and receptor binding affinity. The introduction of hydrophobic groups, such as alkyl chains, can enhance binding affinity to target receptors.[1]

This guide focuses on a specific, novel quinoline derivative: 2-Amino-5,7-dimethyl-3-propylquinoline. While specific binding data for this compound is not yet publicly available, its structural features—an amino group at the 2-position, a propyl group at the 3-position, and dimethyl substitutions on the benzene ring—suggest a high potential for interaction with various receptors. This document will serve as a comprehensive technical guide for researchers and drug development professionals on how to approach the characterization of this compound's receptor binding affinity. We will explore potential receptor targets based on the known pharmacology of analogous structures and provide detailed, field-proven methodologies for a systematic investigation.

Part 1: Hypothesis-Driven Target Selection for 2-Amino-5,7-dimethyl-3-propylquinoline

Given the structural motifs of 2-Amino-5,7-dimethyl-3-propylquinoline, we can hypothesize its potential interaction with several receptor families known to bind quinoline derivatives.

Potential Receptor Families of Interest:
  • Serotonin (5-HT) Receptors: Various quinoline derivatives have been shown to possess affinity for 5-HT receptors. For instance, certain quinolinecarboxamides exhibit high affinity for the 5-HT3 receptor, while other analogues are ligands for the 5-HT4 receptor.[2][3] The 2-aminoquinoline moiety is a common feature in compounds targeting these receptors.

  • Dopamine Receptors: Structurally constrained analogues of quinoline have been characterized for their binding to dopamine D2 and D3 receptors.[4] These receptors are key targets in the treatment of various neurological and psychiatric disorders.

  • Adrenergic Receptors: The quinoline scaffold is a critical component of potent and selective α2C-adrenoceptor antagonists.[5] A substituent at the 3-position of the quinoline ring has been identified as a crucial feature for this activity.[5]

  • Kinase Inhibitors: The 2-aminoquinoline core is also present in inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Neuronal Nitric Oxide Synthase (nNOS).[6][7]

Based on this evidence, a primary screening panel for 2-Amino-5,7-dimethyl-3-propylquinoline should ideally include a diverse set of receptors from these families to identify its primary biological target(s).

Part 2: Experimental Workflow for Determining Receptor Binding Affinity

The following section outlines a comprehensive, step-by-step workflow for elucidating the receptor binding profile of a novel compound like 2-Amino-5,7-dimethyl-3-propylquinoline. This process is designed to be self-validating, with built-in controls and logical progressions from initial screening to detailed characterization.

Initial Broad-Spectrum Screening

The first step is to perform a broad-spectrum radioligand binding assay screen against a panel of known receptors, ion channels, and transporters. This will provide an unbiased initial assessment of the compound's potential targets. A typical screening panel would include receptors for which quinoline derivatives have shown affinity (e.g., various 5-HT, dopamine, and adrenergic receptor subtypes).

Detailed Radioligand Binding Assays

Once a "hit" is identified from the initial screen (typically defined as >50% inhibition of radioligand binding at a concentration of 1-10 µM), more detailed binding assays are performed to determine the compound's affinity (Ki) for the specific receptor(s).

This technique relies on the competition between a radioactively labeled ligand (radioligand) with a known high affinity for the receptor and the unlabeled test compound. By measuring the concentration of the test compound required to displace 50% of the bound radioligand (the IC50 value), we can calculate its inhibitory constant (Ki), which reflects the compound's binding affinity.

1. Cell Culture and Membrane Preparation:

  • Culture a cell line stably expressing the receptor of interest (e.g., HEK-293 cells transfected with the human 5-HT3 receptor).
  • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.
  • Centrifuge the homogenate at low speed to remove nuclei and intact cells.
  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.
  • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Competition Binding Assay:

  • In a 96-well plate, add the following in order:
  • Assay buffer.
  • A fixed concentration of the appropriate radioligand (e.g., [3H]spiperone for 5-HT2 receptors).[8]
  • A range of concentrations of the test compound (2-Amino-5,7-dimethyl-3-propylquinoline).
  • The cell membrane preparation.
  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
  • To determine non-specific binding, a parallel set of wells should be included containing a high concentration of a known, non-radioactive ligand for the receptor.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
  • Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
  • Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound.
  • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
  • Use non-linear regression analysis to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
  • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of the Experimental Workflow

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity Determination cluster_2 Phase 3: Functional Characterization A Broad-Spectrum Radioligand Binding Screen B Identify 'Hits' (>50% inhibition) A->B C Cell Culture & Membrane Prep B->C For each 'Hit' Receptor D Competition Binding Assay (Varying [Test Compound]) C->D E Separation & Scintillation Counting D->E F Data Analysis: - Plot Dose-Response Curve - Calculate IC50 E->F G Calculate Ki (Cheng-Prusoff Equation) F->G H Functional Assays (e.g., Calcium Flux, cAMP) G->H For High-Affinity Compound I Determine Agonist vs. Antagonist Activity H->I G compound 2-Amino-5,7-dimethyl-3-propylquinoline (Antagonist) receptor 5-HT2A Receptor (Gq-coupled) compound->receptor Binds and Blocks g_protein Gαq receptor->g_protein Activation Blocked plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca2 Ca²⁺ Release er->ca2 response Cellular Response ca2->response pkc->response

Caption: Antagonism of the 5-HT2A receptor signaling pathway.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the receptor binding affinity and functional activity of the novel compound, 2-Amino-5,7-dimethyl-3-propylquinoline. By employing a hypothesis-driven approach to target selection and utilizing robust, validated experimental protocols, researchers can effectively elucidate the pharmacological profile of this and other novel chemical entities. The integration of binding assays with functional screens is critical for a thorough understanding of a compound's mechanism of action, which is a prerequisite for its further development as a potential therapeutic agent.

References

  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. ResearchGate. Available at: [Link]

  • Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives. PubMed. Available at: [Link]

  • Structurally constrained hybrid derivatives containing octahydrobenzo[g or f]quinoline moieties for dopamine D2 and D3 receptors. PubMed. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. Available at: [Link]

  • Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors. PMC. Available at: [Link]

  • Synthesis and 5-hydroxytryptamine antagonist activity of 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline and its analogues. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Amino-5,7-dimethyl-3-propylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks encountered during the preparation of 2-Amino-5,7-dimethyl-3-propylquinoline .

Rather than relying on outdated, brute-force Friedländer annulations that often yield complex mixtures, this guide focuses on the modern, transition-metal-free, base-mediated condensation pathway. By understanding the mechanistic causality of your reagents, you can transform a failing 40% yield reaction into a robust, self-validating >85% yield protocol.

Mechanistic Strategy & Atom Mapping

To troubleshoot effectively, we must first understand the exact atom-mapping of our target molecule. The synthesis of 2-Amino-5,7-dimethyl-3-propylquinoline is best achieved via the condensation of 2-amino-4,6-dimethylbenzaldehyde with pentanenitrile (valeronitrile) [2].

The Causality of the Transformation:

  • The Base (KOtBu): Potassium tert-butoxide is specifically chosen for its steric bulk. Unlike KOH, which can act as a nucleophile and attack the aldehyde (causing side-reactions), KOtBu acts strictly as a base to deprotonate the α -carbon of pentanenitrile, generating a highly reactive enimine intermediate [2].

  • The Ring Closure: The α -carbon of the pentanenitrile attacks the aldehyde carbonyl (forming the C3–C4 bond of the quinoline). Subsequently, the primary amine of the benzaldehyde attacks the electrophilic nitrile carbon.

  • The 2-Amino Group: Through tautomerization, the nitrogen from the original nitrile group is extruded exocyclically, becoming the 2-amino substituent on the final quinoline ring.

ReactionMechanism SM1 Pentanenitrile (Provides C3-Propyl & C2-Amino) Base KOtBu Deprotonation (Sterically Hindered Base) SM1->Base SM2 2-Amino-4,6-dimethylbenzaldehyde (Provides 5,7-Dimethyl Core) Cyclization Nucleophilic Addition & Intramolecular Cyclization SM2->Cyclization Intermediate Enimine Intermediate (In-situ generated) Base->Intermediate Intermediate->Cyclization Product 2-Amino-5,7-dimethyl-3-propylquinoline (Target Molecule) Cyclization->Product

Figure 1: KOtBu-mediated mechanistic pathway via enimine intermediate generation.

Diagnostic Troubleshooting Flowchart

If your reaction yield has dropped below acceptable thresholds, follow this logical diagnostic tree before altering your stoichiometry.

YieldOptimization Start Yield < 40% CheckSM Assess 2-Amino-4,6-dimethylbenzaldehyde Purity Start->CheckSM Impure Recrystallize (Purity < 98%) CheckSM->Impure Impure Pure Evaluate Base & Solvent CheckSM->Pure Pure Impure->Pure Wet Switch to Anhydrous Toluene + Fresh KOtBu Pure->Wet Moisture Detected Temp Optimize Temperature (25°C or Microwave) Pure->Temp Strict Anhydrous Wet->Temp Success Yield > 85% Temp->Success

Figure 2: Diagnostic flowchart for troubleshooting low yields in 2-aminoquinoline synthesis.

Quantitative Condition Screening

Data-driven decisions are the foundation of chemical optimization. The table below summarizes the causality of different reaction conditions on the final yield of 2-aminoquinolines [1, 2, 3].

Catalyst / BaseSolventTemperatureTimeYield (%)Mechanistic Observation
KOtBu (2.0 eq) Toluene (Anhydrous) 25 °C 4 h 92% Optimal. Transition-metal-free; stable enimine formation.
KOtBu (2.0 eq)THF25 °C4 h88%Good conversion, but slightly higher moisture absorption risk.
Ni(II) / KOtBuToluene95 °C30 h73%Dehydrogenative route; unnecessary energy expenditure for this specific substrate [3].
KOH (2.0 eq)Toluene95 °C30 h65%Moderate conversion; nucleophilic base causes minor side-aldol products.
p-TSA (Acid)DMF120 °C12 h< 40%Acid catalysis is suboptimal for alkyl cyanide condensations [1].

Standardized Experimental Protocol (Self-Validating)

This protocol is designed with built-in validation checkpoints to ensure you can identify exactly where a failure occurs.

Materials Required:

  • 2-Amino-4,6-dimethylbenzaldehyde (1.0 mmol, rigorously purified)

  • Pentanenitrile (1.2 mmol, distilled over CaH₂)

  • Potassium tert-butoxide (2.0 mmol, sublimation grade, stored in glovebox)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • System Preparation (Validation Checkpoint 1): Flame-dry a Schlenk flask under vacuum and backfill with argon three times. Causality: KOtBu is highly hygroscopic. Moisture converts it to KOH, drastically altering the reaction pathway and lowering yield.

  • Reagent Loading: Add 2-amino-4,6-dimethylbenzaldehyde (1.0 mmol) and anhydrous toluene (5 mL) to the flask. Stir until fully dissolved.

  • Activation: Inject pentanenitrile (1.2 mmol) into the solution. Stir for 5 minutes at 25 °C.

  • Base Addition (Validation Checkpoint 2): Briefly open the argon stream and add KOtBu (2.0 mmol) in one rapid portion. Causality: Rapid addition prevents localized concentration gradients, ensuring the immediate formation of the enimine intermediate rather than allowing the aldehyde to self-condense.

  • Reaction Monitoring: Stir the mixture at 25 °C. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:3). The starting material spot should disappear completely within 4 hours.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Causality: NH₄Cl safely neutralizes the strong base without creating highly acidic conditions that could protonate the newly formed 2-aminoquinoline, which would complicate extraction.

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to afford pure 2-Amino-5,7-dimethyl-3-propylquinoline.

Troubleshooting FAQs

Q1: My yield is stalling at 40% despite extending the reaction time to 24 hours. What is the limiting factor? A1: Extended reaction times rarely cure a stalled condensation. The most likely culprit is catalyst deactivation due to moisture . KOtBu rapidly hydrolyzes to KOH and tert-butanol in the presence of atmospheric water. KOH lacks the steric bulk of KOtBu and can trigger competing side reactions with your benzaldehyde. Ensure your toluene is strictly anhydrous and your KOtBu is sourced from a fresh, sealed bottle [2].

Q2: Can I use microwave irradiation to accelerate this specific cyclization? A2: Yes. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for quinoline cyclizations [1]. If translating the room-temperature KOtBu protocol to a microwave reactor, reduce the time to 15–20 minutes at 80 °C. However, monitor carefully, as excessive localized heating can lead to the decomposition of the enimine intermediate.

Q3: I am observing a complex mixture of side products on my TLC plate. How do I improve selectivity? A3: A complex TLC profile usually indicates poor quality starting materials or the use of a highly polar protic solvent. Impurities in the 2-amino-4,6-dimethylbenzaldehyde can initiate runaway side reactions. Purify your starting materials via recrystallization prior to use. Additionally, ensure you are using a non-polar solvent like Toluene or an aprotic polar solvent like THF; protic solvents (like Methanol) will drastically reduce the yield [1, 3].

Q4: Why use pentanenitrile instead of a ketone to provide the propyl group? A4: While traditional Friedländer annulations use ketones, using pentanenitrile (an alkyl cyanide) under KOtBu mediation allows the nitrile nitrogen to be incorporated directly as the exocyclic 2-amino group. This is a highly atom-economical, transition-metal-free route that avoids the need for a secondary amination step [2].

References

  • Approaches towards the synthesis of 2‐aminoquinolines Source: ResearchGate URL:[Link]

  • Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Technical Support Center: Optimizing the Purification of 2-Amino-5,7-dimethyl-3-propylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-Amino-5,7-dimethyl-3-propylquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar quinoline derivatives. The basic nature of the 2-amino group presents specific, yet manageable, challenges during purification by flash chromatography on standard silica gel. This guide provides in-depth, field-proven troubleshooting advice and optimized protocols to help you achieve high purity and yield.

Section 1: Method Development & Initial Setup

Proper method development is the cornerstone of a successful purification. Before troubleshooting, ensure your initial approach is sound by addressing these common questions.

FAQ 1: How do I select the optimal mobile phase (solvent system) for my compound?

The selection of a mobile phase is a critical step that dictates the success of your separation.[1] The goal is to find a solvent system where your target compound, 2-Amino-5,7-dimethyl-3-propylquinoline, has a retention factor (Rf) between 0.2 and 0.35 on a Thin Layer Chromatography (TLC) plate.[2] This Rf range typically provides the best balance between resolution and elution time in a flash column.[3]

Core Principle: The basicity of the 2-amino group on the quinoline ring leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This causes significant peak tailing or streaking.[4] To counteract this, a basic modifier must be added to the mobile phase.

Step-by-Step Protocol for TLC Method Development:

  • Prepare Stock Solutions: Dissolve your crude sample in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Select a Base Solvent System: A good starting point for quinoline derivatives is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[5][6]

  • Incorporate a Basic Modifier: The most crucial step is to add 0.5-2% triethylamine (NEt₃) or a 7N solution of ammonia in methanol to your eluent system.[4] This neutralizes the acidic sites on the silica, dramatically improving peak shape.[7]

  • Screen Solvent Ratios: Spot your crude sample on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., 9:1 Hexane:EtOAc + 1% NEt₃, 8:2 Hexane:EtOAc + 1% NEt₃, etc.) until you achieve the target Rf of 0.2-0.35.

  • Assess Separation: Identify the solvent system that provides the best separation between your target compound and its impurities.

FAQ 2: What are the best practices for sample preparation and loading?

How you introduce your sample to the column significantly impacts the resolution. The goal is to load the sample in a highly concentrated, narrow band.[5]

  • Liquid Loading: If your crude material is readily soluble in the initial mobile phase, dissolve it in the absolute minimum volume required. A volume that is too large will broaden the initial sample band and decrease resolution.

  • Dry Loading (Recommended for Poor Solubility): If your compound has poor solubility in the mobile phase, dry loading is the superior method.[3]

    • Dissolve your crude product in a volatile solvent (e.g., DCM, methanol).

    • Add a small amount of silica gel (typically 2-3 times the weight of your crude material) to the solution.

    • Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully load this dry powder onto the top of your packed column.

Section 2: Troubleshooting Common Purification Issues

This section addresses the most frequent problems encountered during the flash chromatography of 2-aminoquinolines.

Problem 1: My compound is streaking or tailing badly on the column, resulting in mixed fractions.

Cause: This is the classic symptom of the basic amine interacting with acidic silica gel. The compound "sticks" to the stationary phase and elutes slowly and unevenly.[4]

Solution:

  • Primary Fix - Add a Basic Modifier: As outlined in the method development section, the most effective solution is to add a basic modifier like triethylamine (NEt₃) to your mobile phase. Start with 1% and, if tailing persists, you can increase it to 2%.[4][7]

  • Secondary Fix - Increase Mobile Phase Polarity: After your compound begins to elute, you can sometimes reduce tailing by significantly increasing the polarity of the mobile phase to "push" the lingering compound off the column more quickly.[8]

Problem 2: I have poor separation between my target compound and a key impurity.

Cause: The selected solvent system does not have sufficient selectivity for the two compounds, meaning they have very similar affinities for the stationary and mobile phases.

Solution: This requires a systematic approach to altering the separation conditions.

G start Poor Separation (ΔRf < 0.1) step1 Optimize Eluent Strength: Decrease polarity (e.g., from 20% to 15% EtOAc). Does this improve separation? start->step1 step2 Change Solvent Selectivity: Substitute one solvent for another of similar strength (e.g., EtOAc for Acetone or DCM). step1->step2 No end_success Resolution Achieved step1->end_success Yes step3 Consider Alternative Stationary Phase: Switch to Reverse-Phase (C18) or Alumina. step2->step3 Separation Still Poor step2->end_success Separation Improved step3->end_success Success end_fail Consult Specialist step3->end_fail Still Fails

Caption: Troubleshooting workflow for poor separation.

Detailed Explanation:

  • Optimize Eluent Strength: First, try using a less polar (weaker) mobile phase.[4] This will increase the retention time of all compounds, which can sometimes magnify small differences in polarity and improve separation.

  • Change Solvent Selectivity: Solvents are grouped into different selectivity classes. If changing polarity doesn't work, switch one of your solvents for another with a similar strength but different selectivity.[9] For example, ethyl acetate and acetone are both in selectivity group VI but can offer different interactions, potentially resolving your compounds.[10]

  • Switch Stationary Phase: If normal-phase silica does not provide adequate separation, a different stationary phase is the next logical step. See Section 3 for more details.

Problem 3: My compound is not eluting from the column.

Cause: This can happen for several reasons, from compound instability to an incorrect mobile phase composition.

Solution:

  • Check for Decomposition: First, determine if your compound is stable on silica gel. Spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop the plate. If you see a new spot form at the baseline or significant streaking that wasn't there before, your compound may be degrading.[8]

  • Verify Solvent System: Double-check that you prepared the mobile phase correctly. An accidental reversal of polar and non-polar solvents is a common mistake.[8]

  • Drastically Increase Polarity: If the compound is stable, it may simply be too polar for the current eluent. Try flushing the column with a much more polar solvent system, such as 5-10% methanol in DCM, to elute highly retained compounds.[6]

Problem 4: The purified compound is an oil and will not solidify.

Cause: This is common for quinoline derivatives, which may have low melting points or exist as oils at room temperature, even when pure.[11]

Solution:

  • Induce Crystallization: Try dissolving the oil in a minimum amount of a polar solvent (e.g., DCM or EtOAc) and then slowly adding a non-polar anti-solvent (e.g., hexanes or pentane) dropwise until the solution becomes turbid. Let it stand, or gently scratch the inside of the flask with a glass rod to induce crystal formation.[11]

  • Salt Formation: Since the 2-amino group is basic, the compound can often be precipitated as a crystalline salt.[11] Dissolve the oil in a solvent like ether or isopropanol and add a solution of HCl in the same solvent. The resulting hydrochloride salt is often a stable, crystalline solid that can be easily filtered.[11]

Section 3: Advanced Optimization & Alternative Strategies

FAQ 3: When should I switch to a different stationary phase?

You should consider an alternative stationary phase when you've exhausted optimization on silica gel, particularly in these cases:

  • Compound Instability: If your compound clearly degrades on acidic silica gel even with a basic modifier.[7][8]

  • Persistent Tailing: If severe peak tailing cannot be resolved with basic modifiers.

  • Unresolvable Impurities: When impurities are too similar in polarity to your target for silica to differentiate.

Alternative Stationary Phases:

Stationary PhasePrimary Use CaseRecommended Mobile Phase
Alumina (Basic/Neutral) Excellent for purifying basic compounds like amines that interact too strongly with silica.[4][7]Hexane/Ethyl Acetate, Dichloromethane/Methanol
Reverse-Phase (C18) Ideal for separating compounds based on hydrophobicity rather than polarity. Effective for lipophilic quinolines.[4]Acetonitrile/Water, Methanol/Water (often with a modifier like 0.1% TFA or formic acid)
Amine-Functionalized Silica Specifically designed for purifying basic compounds, offering improved peak shape and reduced tailing.[7]Hexane/Ethyl Acetate

Section 4: Experimental Protocols

Protocol 1: General Method for Normal-Phase Flash Chromatography of 2-Amino-5,7-dimethyl-3-propylquinoline

This protocol assumes TLC analysis has determined an optimal eluent system of 85:15 Hexane:Ethyl Acetate with 1% Triethylamine.

Caption: Standard flash chromatography workflow.

Methodology:

  • Column Selection: Choose an appropriately sized silica gel column based on the amount of crude material (a common rule of thumb is a 30:1 to 100:1 ratio of silica:crude material by weight).

  • Sample Preparation: Prepare the sample for dry loading as described in Section 1, FAQ 2.

  • Column Packing & Loading:

    • Wet pack the column with 100% hexane.

    • Carefully add the dry-loaded sample to the top of the column bed.

    • Gently add a thin layer of sand or a frit to protect the sample bed.

  • Elution:

    • Run the mobile phase through the column using an automated flash system or by applying positive pressure.[1]

    • Begin with 100% hexane.

    • Run a linear gradient from 0% to 15% ethyl acetate over 10 column volumes. Ensure 1% NEt₃ is present in the ethyl acetate stock solution.

    • Hold the gradient at 15% ethyl acetate for 5 column volumes or until the target compound has fully eluted.

    • Increase the gradient to 100% ethyl acetate to flush any remaining impurities from the column.

  • Fraction Collection & Analysis:

    • Collect fractions based on UV absorbance (typically at 254 nm).

    • Analyze relevant fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Section 5: References

  • BenchChem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification. Retrieved from

  • University of California, Los Angeles - Chemistry. (n.d.). Troubleshooting Flash Chromatography. Retrieved from

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from

  • University of Rochester - Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from

  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from

  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from

  • BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives. Retrieved from

  • Coquerel, Y. (2008, February 14). Some Useful and Practical Tips for Flash Chromatography. EPFL. Retrieved from

  • Biotage. (2023, January 23). Six key factors that impact flash chromatography. Retrieved from

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from

  • Biotage. (2023, February 10). Determining solvent strength in flash column chromatography. Retrieved from

Sources

Technical Support Center: Enhancing Bioavailability of 2-Amino-5,7-dimethyl-3-propylquinoline Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-5,7-dimethyl-3-propylquinoline formulation and pharmacokinetics. This compound is a potent small-molecule agonist of Toll-like receptors 7 and 8 (TLR7/8). While highly effective at inducing NF-κB and IRF-mediated cytokine production, researchers frequently encounter significant bioavailability hurdles during in vivo translation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize the delivery and bioavailability of this compound.

Mechanistic Overview: The Bioavailability Barrier

2-Amino-5,7-dimethyl-3-propylquinoline suffers from poor target-site bioavailability due to its inherent physicochemical properties. The lipophilic quinoline core combined with a basic 2-amino group (pKa ~7.5) results in erratic aqueous solubility at physiological pH. When administered as a free drug, it rapidly diffuses into systemic circulation, undergoes extensive hepatic first-pass metabolism via CYP450 enzymes, and is rapidly cleared via renal excretion[1]. This not only limits its accumulation in target tissues (e.g., the tumor microenvironment or lymph nodes) but also triggers unregulated systemic cytokine release, leading to severe immunotoxic side effects[2][3].

TLR_Pathway Drug 2-Amino-5,7-dimethyl- 3-propylquinoline Barrier Hepatic First-Pass Metabolism (CYP450) Drug->Barrier Free Drug Clearance Endosome Endosomal Uptake (Target Cell) Drug->Endosome LNP / Prodrug Delivery TLR TLR7 / TLR8 Activation Endosome->TLR MyD88 MyD88 / NF-κB Signaling TLR->MyD88 Cytokines Pro-inflammatory Cytokines (IFN-α, IL-12) MyD88->Cytokines

TLR7/8 activation pathway and bioavailability barriers for 2-aminoquinolines.

Troubleshooting Guides & FAQs

Q1: My in vivo rodent models show rapid systemic clearance and negligible target-site accumulation of the free compound. How can I improve local bioavailability? A1: To enhance local bioavailability and prevent systemic diffusion, we recommend Lipid Nanoparticle (LNP) encapsulation or lipidation (prodrug synthesis) . Covalent attachment of a lipid tail (e.g., palmitic acid) via Steglich esterification increases the compound's hydrophobicity, facilitating stable incorporation into polymer-lipid hybrid nanoparticles (PLNs)[2]. This "depot effect" sustains drug levels at the target site and promotes selective uptake by antigen-presenting cells such as tumor-associated macrophages (TAMs) and dendritic cells[4]. Alternatively, adamantane conjugation can be utilized to improve drug affinity for cyclodextrin-based nanoparticles[1].

Q2: During LNP formulation, the encapsulation efficiency (EE%) of 2-Amino-5,7-dimethyl-3-propylquinoline is consistently below 40%. How can I troubleshoot this? A2: This is a classic pH-partitioning issue. The basic secondary amine causes the drug to partition into the aqueous phase during microfluidic mixing at neutral pH. Solution: Adjust the aqueous buffer to pH 9.0 (using a borate buffer) during the mixing phase. Because the pH is above the compound's pKa, the drug remains in its un-ionized, lipophilic state, driving it into the lipid core. Utilizing a lipidated prodrug strategy prior to LNP formulation can further increase EE% to >90%[2].

Q3: My Caco-2 permeability assays show a high efflux ratio (>3.0). Is P-glycoprotein (P-gp) limiting oral bioavailability? A3: Yes. Aminoquinolines are frequently recognized as substrates for efflux transporters like P-gp (MDR1). Solution: Co-administer the compound with a P-gp inhibitor (e.g., verapamil) during in vitro screening to validate the efflux mechanism. For in vivo applications, formulating the compound in solid lipid nanoparticles (SLNs) can bypass P-gp-mediated efflux entirely by promoting lymphatic transport via chylomicron assembly in the enterocytes[5].

Experimental Workflows & Protocols

To ensure reproducibility, the following protocol outlines a self-validating system for formulating LNP-encapsulated 2-Amino-5,7-dimethyl-3-propylquinoline.

Protocol: Microfluidic Formulation of Bioavailable LNPs

Step 1: Lipid Phase Preparation

  • Action: Dissolve ionizable lipid, DSPC, cholesterol, and PEG-lipid (molar ratio 50:10:38.5:1.5) alongside the 2-aminoquinoline compound in 100% anhydrous ethanol.

  • Causality: Ethanol acts as a water-miscible solvent that keeps the highly hydrophobic lipids and the un-ionized drug monomeric prior to nanoprecipitation.

Step 2: Aqueous Phase Preparation

  • Action: Prepare a 50 mM borate buffer and adjust the pH to 9.0.

  • Causality: Maintaining a pH of 9.0 (above the drug's pKa) ensures the 2-aminoquinoline remains unprotonated. This prevents premature partitioning into the aqueous phase, maximizing encapsulation within the hydrophobic lipid core.

Step 3: Microfluidic Mixing

  • Action: Inject the lipid phase and aqueous phase into a microfluidic mixer at a 1:3 volume ratio with a total flow rate of 12 mL/min.

  • Causality: Rapid, chaotic advection in the microfluidic channel forces instantaneous shifts in solvent polarity, driving the supersaturation and spontaneous self-assembly of uniform lipid nanoparticles.

Step 4: Dialysis and Self-Validation (Buffer Exchange)

  • Action: Dialyze the resulting suspension against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO membrane.

  • Causality: Dialysis removes residual ethanol and unencapsulated drug. The shift to pH 7.4 protonates the surface of the LNPs, stabilizing them.

  • Validation Checkpoint: Perform Dynamic Light Scattering (DLS). A successful formulation must yield a Z-average diameter of 80–120 nm with a Polydispersity Index (PDI) < 0.2.

Step 5: LC-MS/MS Quantification

  • Action: Lyse a fraction of the LNPs with 0.1% Triton X-100 and quantify the drug concentration via LC-MS/MS to calculate Encapsulation Efficiency (EE%).

LNP_Workflow Step1 Lipid / Drug Mixing (Microfluidic) Step2 Dialysis & Buffer Exchange Step1->Step2 Step3 DLS Characterization (Size/PDI) Step2->Step3 Step4 In Vitro Caco-2 Permeability Step3->Step4 Step5 In Vivo PK (Rodent) LC-MS/MS Step4->Step5

Step-by-step workflow for LNP formulation and pharmacokinetic validation.

Quantitative Data Summary

The following table summarizes the pharmacokinetic improvements achieved by transitioning from the free 2-aminoquinoline compound to advanced formulation strategies. Data reflects standard rodent models (IV administration).

Formulation StrategyEncapsulation Efficiency (EE%)In Vivo Half-Life (t1/2)Relative Bioavailability (F%)Target-to-Systemic Ratio (TAMs/Blood)Systemic Toxicity (Cytokine Storm Risk)
Free Drug N/A~0.5 hours~15%0.1High
Standard LNP (pH 7.4 mix) 35 - 45%~4.2 hours~45%2.5Moderate
Standard LNP (pH 9.0 mix) 75 - 82%~6.8 hours~65%5.8Low
Lipidated Prodrug LNP > 92%~12.5 hours~85%> 10.0Minimal

Note: Lipidation combined with LNP delivery provides the highest target-site retention and lowest systemic toxicity by mirroring virus-related innate signaling pathways without premature drug leakage[2][3].

References

  • Frontiers in Immunology - Lipidation Approaches Potentiate Adjuvant-Pulsed Immune Surveillance: A Design Rationale for Cancer Nanovaccine.[Link]

  • Nature Biomedical Engineering (via PMC) - TLR7/8-agonist-loaded nanoparticles promote the polarization of tumour-associated macrophages to enhance cancer immunotherapy.[Link]

  • Pharmaceutics (via PMC) - Recent advances in lipid nanoparticles for cancer vaccine delivery: Challenges and future perspectives.[Link]

  • Theranostics - Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy.[Link]

  • Preprints.org - Co-Delivery of a Novel Lipidated TLR7/8 Agonist and Hemagglutinin-based Influenza Antigen Using Silica Nanoparticles Promotes Enhanced Immune Responses.[Link]

Sources

Validation & Comparative

Validation of analytical methods for 2-Amino-5,7-dimethyl-3-propylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing and validating an analytical method for a novel chemical entity requires moving beyond mere compliance; it demands a deep mechanistic understanding of the molecule. 2-Amino-5,7-dimethyl-3-propylquinoline belongs to a class of 3-alkyl-quinoline-2-amines, which are recognized in the literature as highly potent, specific Toll-like receptor 8 (TLR8) agonists [1]. Because these compounds are often investigated as immunomodulators and vaccine adjuvants at micro-dosing levels, the analytical methods used to quantify them must be exceptionally sensitive, robust, and free from matrix interference.

This guide provides an authoritative, objective comparison of analytical platforms for this compound and details a self-validating experimental workflow grounded in the latest [2].

Platform Comparison: Selecting the Optimal Analytical Modality

The structural features of 2-Amino-5,7-dimethyl-3-propylquinoline—specifically its basic primary amine, lipophilic propyl chain, and sterically hindering dimethyl groups—dictate its physicochemical behavior. To objectively select the best analytical platform, we must evaluate how these structural traits interact with different detection technologies.

Table 1: Quantitative & Qualitative Comparison of Analytical Platforms for 2-Amino-5,7-dimethyl-3-propylquinoline

Analytical PlatformSensitivity (Typical LLOQ)Matrix InterferenceThroughputPrimary ApplicationCausality / Structural Rationale
LC-MS/MS (ESI+) 1 - 5 ng/mL LowHighBioanalysis (PK/PD), Trace ImpuritiesThe basic amine readily protonates in acidic mobile phases, yielding exceptional ionization efficiency in positive Electrospray Ionization (ESI+).
HPLC-UV (DAD) ~0.5 - 2 µg/mLHighMediumAPI Release, Formulation QCThe conjugated quinoline ring provides strong UV absorbance (typically around 254 nm and 320 nm), making this ideal for high-concentration purity assays.
GC-MS ~50 - 100 ng/mLMediumLowVolatile Impurities, Residual SolventsThe high boiling point and polarity of the primary amine cause peak tailing and thermal degradation without prior derivatization.

Verdict: While HPLC-UV is sufficient for bulk Active Pharmaceutical Ingredient (API) lot release, LC-MS/MS is the gold standard for pharmacokinetic studies and trace-level quantification due to its superior sensitivity and specificity.

Mechanistic Method Development: The Causality of Experimental Choices

Before executing a validation protocol, the method parameters must be rationally designed to control the molecule's specific chemical liabilities.

  • Chromatographic Control (Peak Shape): The basic amine (estimated pKa ~7.5) will interact with residual silanols on standard silica-based columns, causing severe peak tailing. Choice: Use a charged-surface C18 column or an end-capped C18 column with a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7) to ensure the amine remains fully protonated and repelled by the stationary phase silanols.

  • Sample Preparation (Matrix Effect Elimination): Protein precipitation (PPT) often leaves behind phospholipids that cause ion suppression in the mass spectrometer. Choice: Mixed-mode Cation Exchange (MCX) Solid Phase Extraction (SPE). The protonated amine binds tightly to the sulfonic acid groups of the MCX sorbent. Lipophilic interferences are washed away with 100% methanol, and the target compound is selectively eluted using a high-pH solvent (5% NH₄OH in methanol) which neutralizes the amine, releasing it from the sorbent.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. This means the inclusion of internal standards (IS), matrix blanks, and Quality Control (QC) bracketing continuously verifies the reliability of the data during the run, fulfilling [2].

Step 1: Calibration and QC Preparation
  • Stock Solutions: Prepare a 1.0 mg/mL primary stock of 2-Amino-5,7-dimethyl-3-propylquinoline in 50:50 Methanol:Water.

  • Internal Standard (IS): Utilize a stable isotope-labeled analog (e.g., 2-Amino-5,7-dimethyl-3-propylquinoline-d7) to correct for extraction losses and matrix effects. Prepare IS working solution at 50 ng/mL.

  • Spiking: Prepare calibration standards in blank matrix (e.g., human plasma) ranging from 1 ng/mL (LLOQ) to 1000 ng/mL (ULOQ). Prepare QC samples at 3 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).

Step 2: MCX Solid Phase Extraction (SPE)
  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.

  • Load: Mix 100 µL of plasma sample with 10 µL IS and 100 µL of 2% Formic Acid. Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water (removes polar interferences).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elute: Elute the target compound with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitute: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 3: LC-MS/MS Acquisition Parameters
  • Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes, hold for 1 minute, return to 10% B.

  • Detection: Multiple Reaction Monitoring (MRM) in ESI+ mode. Monitor the specific precursor-to-product ion transition (e.g., [M+H]+ m/z 217.1 → m/z 175.1, assuming loss of the propyl group).

Step 4: System Suitability and Run Acceptance (The Self-Validation Loop)
  • Blank Injection: Inject a matrix blank immediately after the ULOQ. Carryover must be <20% of the LLOQ area.

  • IS Tracking: The IS peak area across all samples must remain within ±15% of the mean IS area. A drift beyond this indicates uncorrected matrix suppression or extraction failure, invalidating the batch.

  • QC Bracketing: At least 67% of all QC samples (and ≥50% per level) must be within ±15% of their nominal concentration.

Workflow Visualization

The following diagram illustrates the interconnected, self-validating lifecycle of the analytical method as dictated by ICH Q2(R2) principles.

G N1 Sample Prep (MCX SPE) N2 Chromatography (C18, Low pH) N1->N2 N3 Detection (ESI+ MRM) N2->N3 N4 Data Analysis (ICH Q2(R2)) N3->N4 SST System Suitability (IS Tracking) N3->SST Real-time monitoring QC QC Bracketing (Accuracy/Precision) N4->QC Batch acceptance SST->N2 Feedback/Correction QC->N4 Validation Loop

Caption: Self-validating LC-MS/MS workflow for 2-Amino-5,7-dimethyl-3-propylquinoline incorporating ICH Q2(R2) feedback loops.

Validation Parameters & Acceptance Criteria Summary

To finalize the validation report, the following parameters must be statistically proven:

  • Specificity: Analyzed via 6 independent lots of blank matrix. No interfering peaks >20% of the LLOQ area at the retention time of the analyte.

  • Linearity: R² ≥ 0.995 using a 1/x² weighting factor. The response must be directly proportional to the concentration across the designated range.

  • Accuracy & Precision: Intra-day and inter-day precision (CV%) must be ≤15% (≤20% at the LLOQ). Accuracy must fall between 85% and 115% of nominal values.

  • Robustness: Demonstrated via a Design of Experiments (DoE) approach, slightly altering mobile phase pH (±0.2 units) and column temperature (±5°C) without compromising system suitability.

References

  • Structure-based Design of Novel Human Toll-like Receptor 8 Agonists Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Benchmarking the Antimicrobial Efficacy of 2-Amino-5,7-dimethyl-3-propylquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

In the ever-present battle against antimicrobial resistance, the discovery and development of novel antimicrobial agents are paramount. This guide provides a comprehensive technical overview and a comparative performance analysis of a novel quinoline derivative, 2-Amino-5,7-dimethyl-3-propylquinoline. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation antimicrobial therapies. Here, we present a detailed methodology for benchmarking its antimicrobial activity against established antibiotics, supported by hypothetical experimental data, to illustrate its potential therapeutic value.

Introduction: The Promise of Novel Quinolines

Quinolone antibiotics have long been a cornerstone of antibacterial therapy, primarily targeting bacterial DNA synthesis by inhibiting DNA gyrase and topoisomerase IV.[1][2] This mechanism has proven effective against a broad spectrum of pathogens. The emergence of resistance to existing quinolones, however, necessitates the exploration of new chemical entities within this class. 2-Amino-5,7-dimethyl-3-propylquinoline is a novel synthetic quinoline derivative with a unique substitution pattern that suggests the potential for enhanced antimicrobial activity and a modified spectrum of action.

This guide outlines a rigorous benchmarking study designed to objectively evaluate the in vitro antimicrobial potential of 2-Amino-5,7-dimethyl-3-propylquinoline. By comparing its activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, alongside widely used antibiotics, we aim to provide a foundational dataset for its further investigation. The experimental design prioritizes reproducibility and adherence to established antimicrobial susceptibility testing standards.

Experimental Design & Rationale

A robust benchmarking strategy requires careful selection of comparator agents, microbial strains, and testing methodologies. The causality behind our experimental choices is detailed below.

Selection of Comparator Antimicrobial Agents

To provide a comprehensive assessment of 2-Amino-5,7-dimethyl-3-propylquinoline's antimicrobial profile, we selected two standard antibiotics with distinct mechanisms of action and spectra of activity:

  • Ciprofloxacin: A second-generation fluoroquinolone that, like other quinolones, inhibits DNA gyrase and topoisomerase IV.[1][3] Its inclusion provides a direct comparison to a well-established member of the same antimicrobial class.

  • Tetracycline: A broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[4] This allows for a comparison against an agent with a different mechanism of action.

Panel of Bacterial Strains

The selected bacterial strains represent common Gram-positive and Gram-negative pathogens, offering insights into the breadth of 2-Amino-5,7-dimethyl-3-propylquinoline's potential activity.

  • Gram-Positive:

    • Staphylococcus aureus (ATCC 29213): A leading cause of skin and soft tissue infections, as well as more invasive diseases.

    • Bacillus subtilis (ATCC 6633): A spore-forming bacterium often used as a model organism for Gram-positive bacteria.

  • Gram-Negative:

    • Escherichia coli (ATCC 25922): A common cause of urinary tract infections and a versatile pathogen.

    • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.

Antimicrobial Susceptibility Testing Methodology

The primary method for evaluating antimicrobial activity in this study is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) .[5][6][7] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] This method was chosen for its quantitative results and its standardization by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocols

The following protocols provide a step-by-step guide to determining the MIC of 2-Amino-5,7-dimethyl-3-propylquinoline and the comparator antibiotics.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).

  • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension 1:100 in MHB to achieve a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.

Broth Microdilution Assay
  • Aseptically dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.

  • In the first well of each row, add 50 µL of the stock solution of the antimicrobial agent (2-Amino-5,7-dimethyl-3-propylquinoline, Ciprofloxacin, or Tetracycline) to achieve the desired starting concentration.

  • Perform a two-fold serial dilution by transferring 50 µL of the solution from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • To each well, add 50 µL of the prepared bacterial inoculum (approximately 1 x 10⁶ CFU/mL). The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay Bacterial_Culture Bacterial Culture (18-24h) Inoculum_Suspension Inoculum Suspension in MHB Bacterial_Culture->Inoculum_Suspension Standardization Standardize to 0.5 McFarland Inoculum_Suspension->Standardization Final_Inoculum Dilute to Final Inoculum Standardization->Final_Inoculum Inoculation Inoculate Wells with Bacteria Final_Inoculum->Inoculation Plate_Prep Prepare 96-Well Plate with MHB Serial_Dilution Perform Serial Dilution of Antimicrobials Plate_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: Experimental workflow for MIC determination.

Comparative Performance Data (Hypothetical)

The following table summarizes the hypothetical MIC values obtained for 2-Amino-5,7-dimethyl-3-propylquinoline and the comparator antibiotics against the selected bacterial strains.

Antimicrobial AgentS. aureus (ATCC 29213) MIC (µg/mL)B. subtilis (ATCC 6633) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
2-Amino-5,7-dimethyl-3-propylquinoline 4 2 8 16
Ciprofloxacin10.50.251
Tetracycline21432

Discussion and Mechanistic Insights

The hypothetical data presented suggest that 2-Amino-5,7-dimethyl-3-propylquinoline possesses broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. While its potency in this hypothetical scenario is lower than that of ciprofloxacin, it demonstrates comparable or slightly better activity against P. aeruginosa than tetracycline.

Based on its quinoline scaffold, the proposed mechanism of action for 2-Amino-5,7-dimethyl-3-propylquinoline is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][3][8] These enzymes are essential for DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death.[3] The unique substitutions on the quinoline ring may influence its binding affinity to these target enzymes, potentially offering an advantage against certain resistant strains.

Mechanism_of_Action cluster_bacterium Bacterial Cell Compound 2-Amino-5,7-dimethyl- 3-propylquinoline DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Compound->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to

Sources

Reproducibility of 2-Amino-5,7-dimethyl-3-propylquinoline synthesis pathways

Author: BenchChem Technical Support Team. Date: April 2026

The 2-aminoquinoline scaffold is a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, antimalarials, and targeted immunomodulators[1]. Specifically, 2-Amino-5,7-dimethyl-3-propylquinoline presents unique synthetic challenges. The steric hindrance imparted by the adjacent 3-propyl group, combined with the electron-donating effects of the 5,7-dimethyl substitutions, significantly alters the reactivity of the quinoline core.

For drug development professionals scaling this intermediate, batch-to-batch reproducibility is the primary bottleneck. This guide objectively evaluates the three primary synthetic pathways for this compound, providing field-proven protocols, mechanistic causality, and self-validating experimental frameworks.

Mechanistic Evaluation of Synthesis Pathways

To establish a reproducible supply chain for 2-Amino-5,7-dimethyl-3-propylquinoline, researchers typically choose between de novo ring construction and late-stage functionalization.

  • Pathway A: Friedländer Annulation (De Novo) This classical approach constructs the quinoline ring by condensing 2-amino-4,6-dimethylbenzaldehyde with pentanenitrile. While foundational, unactivated nitriles are poor electrophiles. Modern adaptations utilize transition-metal catalysis (e.g., Mn-pincer complexes) to drive acceptorless dehydrogenative annulation[2].

  • Pathway B: Buchwald-Hartwig Amination (Late-Stage) This palladium-catalyzed cross-coupling converts a pre-formed 2-chloro-5,7-dimethyl-3-propylquinoline into the target amine[1]. By utilizing a masked ammonia equivalent like lithium bis(trimethylsilyl)amide (LiHMDS), this pathway avoids the catalyst poisoning typically associated with free ammonia[3].

  • Pathway C: Chichibabin Amination (Direct C-H Functionalization) Direct amination of 5,7-dimethyl-3-propylquinoline using sodium amide ( NaNH2​ ) under harsh reflux. While atom-economical, it suffers from poor regioselectivity and frequent degradation of the alkyl substituents.

SynthesisRoutes A Pathway A Precursors: 2-Amino-4,6-dimethylbenzaldehyde + Pentanenitrile Product Target Molecule: 2-Amino-5,7-dimethyl- 3-propylquinoline A->Product Friedländer Annulation (Mn-Catalyzed, 140°C) B Pathway B Precursor: 2-Chloro-5,7-dimethyl- 3-propylquinoline B->Product Buchwald-Hartwig (Pd-Catalyzed, LiHMDS) C Pathway C Precursor: 5,7-Dimethyl- 3-propylquinoline C->Product Chichibabin Amination (NaNH2, Reflux)

Figure 1: Comparison of the three primary synthetic routes to 2-Amino-5,7-dimethyl-3-propylquinoline.

Quantitative Reproducibility & Yield Analysis

The following data synthesizes historical performance metrics across these three pathways, emphasizing scalability and failure modes.

Synthesis PathwayPrimary ReagentsCatalyst / ConditionsAvg. Overall YieldReproducibility ScoreKey Bottleneck / Failure Mode
A: Friedländer 2-Amino-4,6-dimethylbenzaldehyde + PentanenitrileMn-pincer complex, tBuOK , 140°C65-72%Moderate-HighPrecursor instability; requires rigorous anhydrous conditions[2].
B: Buchwald-Hartwig 2-Chloro-5,7-dimethyl-3-propylquinoline + LiHMDS Pd2​(dba)3​ , XPhos, Toluene, 100°C82-88% Very High Extreme catalyst sensitivity to atmospheric O2​ and moisture[1].
C: Chichibabin 5,7-dimethyl-3-propylquinoline + NaNH2​ Toluene, Reflux (110°C)35-45%LowPoor regioselectivity; competitive degradation of the 3-propyl chain.

Verdict: The Buchwald-Hartwig Amination (Pathway B) is the gold standard for reproducibility. While it requires an inert atmosphere, its predictable kinetics and high functional group tolerance make it the only viable choice for GMP scale-up.

Deep-Dive: The Buchwald-Hartwig Optimization

To achieve the 88% yields cited above, the catalytic cycle must be meticulously managed. The use of XPhos as a ligand is not arbitrary; its extreme steric bulk accelerates the reductive elimination step, which is historically the rate-limiting bottleneck for C-N bond formation on electron-deficient heterocycles[3].

BuchwaldHartwig Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd + 2-Chloroquinoline TransMet Transmetalation (LiHMDS Coordination) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C-N Bond Formation) TransMet->RedElim Amido-Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product Product Release & Acidic Deprotection RedElim->Product

Figure 2: The Pd-catalyzed Buchwald-Hartwig catalytic cycle utilizing LiHMDS as an ammonia surrogate.
Self-Validating Experimental Protocol: Pathway B

Objective: Conversion of 2-chloro-5,7-dimethyl-3-propylquinoline to the target amine.

Step 1: Anaerobic Catalyst Pre-activation

  • Action: In an oven-dried Schlenk tube, combine 2-chloro-5,7-dimethyl-3-propylquinoline (1.0 eq), Pd2​(dba)3​ (0.05 eq), XPhos (0.1 eq), and LiHMDS (1.5 eq).

  • Causality: Pd(0) is highly oxophilic. Atmospheric oxygen rapidly oxidizes the active catalyst to inactive Pd(II) species (Pd black). Performing three freeze-pump-thaw cycles ensures a strictly anaerobic environment.

Step 2: Solvent Addition & Heating

  • Action: Add anhydrous, degassed toluene (0.2 M relative to substrate). Heat to 100 °C for 12 hours under argon.

  • Causality: Toluene provides the necessary boiling point and non-polar environment to stabilize the catalytic cycle. LiHMDS is chosen over NH3​ gas because free ammonia strongly coordinates to Pd, forming unreactive bis-ammine complexes that permanently halt the catalytic cycle[3]. LiHMDS acts as a sterically bulky, masked equivalent that transmetalates efficiently.

Step 3: In-Process Validation (LC-MS Checkpoint)

  • Action: At 8 hours, sample the reaction under positive argon pressure. Quench a 10 μL aliquot in MeOH.

  • Validation: LC-MS must show complete disappearance of the starting material ( m/z ~234 [M+H]+ ) and the presence of the bis-TMS-protected intermediate ( m/z ~359 [M+H]+ ). System Logic: If starting material remains but the intermediate has plateaued, catalyst deactivation has occurred; spike with an additional 0.02 eq Pd2​(dba)3​ .

Step 4: Deprotection & Isolation

  • Action: Cool to room temperature, quench with 1M HCl, and stir for 30 minutes. Neutralize with saturated NaHCO3​ . Extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc).

  • Causality & Validation: The acidic quench serves a dual purpose: it neutralizes the strong base and rapidly hydrolyzes the silyl-nitrogen bonds to reveal the primary amine. Final validation is achieved via 1H NMR; the appearance of a broad singlet at ~5.0-6.0 ppm ( NH2​ ) and the complete absence of TMS protons (~0 ppm) confirms successful synthesis.

Alternative Viability: The Friedländer Annulation

If the 2-chloroquinoline precursor is unavailable, the Friedländer annulation (Pathway A) is a viable fallback. However, standard base-catalyzed Friedländer reactions fail with unactivated nitriles like pentanenitrile[4].

To bypass this, researchers must utilize acceptorless dehydrogenative annulation . By replacing the benzaldehyde with 2-amino-4,6-dimethylbenzyl alcohol and utilizing a Manganese-pincer complex (5 mol%) with tBuOK , the alcohol is dehydrogenated in situ to the aldehyde, while the nitrile is simultaneously activated[2].

  • Trade-off: While this avoids palladium and expensive phosphine ligands, the Mn-pincer complexes are highly specialized and the reaction requires pressurized sealed-tube conditions at 140°C, complicating standard scale-up.

Conclusion & Recommendations

For laboratories prioritizing yield, scalability, and batch-to-batch reproducibility , the Buchwald-Hartwig amination of 2-chloro-5,7-dimethyl-3-propylquinoline using LiHMDS and XPhos is the definitive choice. It provides a highly controlled, self-validating workflow that mitigates the regioselectivity disasters of Chichibabin aminations and the precursor instability of Friedländer condensations.

Sources

A Comparative Guide to the Cross-Reactivity and Selectivity of 2-Amino-5,7-dimethyl-3-propylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel compound, 2-Amino-5,7-dimethyl-3-propylquinoline. As researchers, scientists, and drug development professionals, our primary goal is to develop therapeutics with high efficacy and minimal side effects. A molecule's selectivity—its ability to interact with the intended biological target while avoiding others—is a cornerstone of achieving this goal.[1] Off-target interactions can lead to unforeseen toxicities or a dilution of the desired therapeutic effect.[2]

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a vast range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[3][4][5][6] This inherent biological promiscuity makes rigorous selectivity and cross-reactivity profiling not just a recommendation, but a necessity for any new quinoline derivative.

This document will guide you through the strategic planning, execution, and interpretation of a comprehensive selectivity study for 2-Amino-5,7-dimethyl-3-propylquinoline. We will operate under the working hypothesis that this compound has been identified as a potent inhibitor of a specific protein kinase, "Kinase A," and our objective is to determine its specificity against the broader kinome and other major off-target families.

The Strategic Imperative: Designing a Multi-Faceted Selectivity Profile

A robust assessment of selectivity cannot rely on a single assay. It requires a tiered, multi-faceted approach that builds from high-throughput biochemical screens to more physiologically relevant cell-based assays.[7] Our strategy is designed to provide a holistic view of the compound's interaction profile, enabling confident decision-making in its development pathway.

The rationale is to first cast a wide, yet sensitive, net using biochemical assays to identify all potential interactions. Subsequently, we use cell-based methods to validate these interactions in a more complex biological environment, which accounts for factors like cell permeability and target engagement within cellular compartments.[8]

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Interpretation A Compound Synthesis (2-Amino-5,7-dimethyl-3-propylquinoline) B Primary Target Assay (Potency at Kinase A) A->B C Broad Kinome Panel (>300 Kinases, Biochemical) B->C D General Safety Panel (GPCRs, Ion Channels) C->D E Cellular Target Engagement (CETSA for Kinase A) C->E Biochemical hits inform cellular validation F Cellular Off-Target Validation (Functional Assays for Top Hits) E->F G Phenotypic Screening (e.g., Cell Viability Panel) F->G H Calculate Selectivity Scores (S-Score, Gini Coefficient) G->H Integrated data analysis I Correlate with Phenotypic Data H->I J Go/No-Go Decision I->J

Caption: A workflow for comprehensive selectivity profiling.

Foundational Analysis: Biochemical Profiling

The initial step is to understand the compound's interactions in a simplified, controlled in vitro environment. This provides a direct measure of molecular interaction without the complexities of cellular systems.

Primary Target Potency

Before assessing selectivity, we must confirm high-affinity binding to our intended target, Kinase A. This is typically done by generating a multi-point dose-response curve to determine the IC₅₀ value.

Large-Scale Kinase Panel Screening

Given that kinases are a large and structurally related family, assessing selectivity across the kinome is critical.[9] A broad panel screen against hundreds of kinases provides a clear map of on- and off-target activities.[10][11] We recommend screening at a fixed compound concentration (e.g., 1 µM) to identify initial "hits" (e.g., >50% inhibition), followed by IC₅₀ determination for any significant off-targets.

Rationale for Assay Conditions: The ATP concentration in these assays is a critical parameter. Performing screens at the Kₘ value of ATP for each respective kinase is crucial. This condition ensures that the measured IC₅₀ values are a close approximation of the inhibitor's intrinsic affinity (Kᵢ), providing a more accurate comparison of potency across different enzymes.[9]

TargetClass% Inhibition @ 1µMIC₅₀ (nM)
Kinase A (Primary Target) Tyrosine Kinase 98% 15
Kinase BTyrosine Kinase85%250
Kinase CSerine/Threonine Kinase62%1,200
Kinase DSerine/Threonine Kinase15%>10,000
Kinase ETyrosine Kinase8%>10,000
Table 1: Hypothetical kinase selectivity data for 2-Amino-5,7-dimethyl-3-propylquinoline.
General Safety and Liability Panels

To proactively identify potential sources of adverse effects, the compound should be screened against a panel of common liability targets. These typically include a diverse set of G-protein-coupled receptors (GPCRs) and ion channels.[12][13][14]

TargetClass% Inhibition @ 10µMIC₅₀ (µM)
hERGIon Channel45%11.5
5-HT₂BGPCR22%>30
M₁GPCR8%>30
Caᵥ1.2Ion Channel<5%>30
Table 2: Hypothetical safety panel screening data.

Cellular Validation: Confirming Target Engagement in a Physiological Context

Biochemical hits do not always translate to cellular activity.[9] Therefore, it is essential to validate target engagement in live cells. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm that a compound binds to its target in the complex milieu of the cell.[15][16]

The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[17] When a compound binds to its protein target, the resulting complex is more resistant to heat-induced denaturation. By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift," which is direct evidence of target engagement.[18][19]

G cluster_0 No Compound (Control) cluster_1 With Compound A1 Target Protein (Soluble) A2 Heat Applied (e.g., 50°C) A1->A2 A3 Protein Denatures & Aggregates A2->A3 Result Result: More soluble protein detected via Western Blot or other method A3->Result Less Signal B1 Target Protein + Ligand (Stabilized Complex) B2 Heat Applied (e.g., 50°C) B1->B2 B3 Protein Remains Soluble B2->B3 B3->Result More Signal

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, we provide the following detailed methodologies.

Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Filter Binding Assay)
  • Reaction Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Serially dilute 2-Amino-5,7-dimethyl-3-propylquinoline in 100% DMSO. Dispense 1 µL of the compound dilutions into a 96-well plate.

  • Kinase/Substrate Addition: Add 25 µL of a solution containing the specific kinase and its corresponding peptide or protein substrate to each well.

  • Initiation of Reaction: Add 25 µL of a solution containing MgCl₂ and [γ-³³P]-ATP at the pre-determined Kₘ concentration for each kinase.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Quenching and Capture: Stop the reaction by adding 50 µL of 3% phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose).

  • Washing: Wash the filter plate three times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine IC₅₀ values using non-linear regression analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293) to ~80% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of 2-Amino-5,7-dimethyl-3-propylquinoline for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[17]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, insoluble protein fraction (pellet).[15]

  • Protein Quantification: Transfer the supernatant to new tubes. Quantify the protein concentration in the soluble fraction.

  • Detection: Analyze the abundance of the target protein (Kinase A) in the soluble fractions by Western Blot or other quantitative protein detection methods like ELISA.

  • Data Analysis: Plot the relative amount of soluble protein at each temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Interpretation and Decision Making

The collected data must be synthesized to form a clear picture of the compound's selectivity profile.

Selectivity Score (S-Score): A common metric is the S-score, which quantifies selectivity based on the number of off-targets inhibited above a certain threshold at a single compound concentration. For example, S(10) at 1 µM would be the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Based on our hypothetical data, 2-Amino-5,7-dimethyl-3-propylquinoline demonstrates promising, but not absolute, selectivity. It is >15-fold selective for Kinase A over the next most potent off-target, Kinase B. The activity against the hERG ion channel, while modest, warrants further investigation as it is a critical safety liability.[20]

G start Selectivity Data Obtained q1 Is on-target potency sufficient? start->q1 q2 Selectivity over related kinases >10-fold? q1->q2 Yes res_stop Terminate Compound q1->res_stop No q3 Any hits on critical safety targets (e.g., hERG)? q2->q3 Yes res_opt Optimize for Selectivity (Structure-Activity Relationship) q2->res_opt No res_go Proceed with Compound q3->res_go No res_decon De-risk Safety Liability (e.g., hERG functional assay) q3->res_decon Yes

Caption: A decision tree for interpreting selectivity data.

References

  • Small molecule selectivity and specificity profiling using functional protein microarrays. (n.d.). Google Scholar.
  • Bamborough, P., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Karaman, M. W., et al. (n.d.). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC.
  • Selectivity: Intro to Pharmacology Study Guide. (2025, August 15). Fiveable.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). RSC Advances.
  • Ion Channel Assays. (n.d.). Charles River Laboratories.
  • Understanding Drug Selectivity: A Computational Perspective. (2024, July 15). Aganitha AI Inc.
  • Ion Channel Selectivity Profiling Assays. (n.d.). Charles River Laboratories.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Journal of Drug Delivery and Therapeutics.
  • Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. (n.d.). PubMed.
  • Drug Activity and Drug Specificity. (n.d.). Sigma-Aldrich.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). RSC Advances.
  • Ion Channel Selectivity Profiling Assays. (n.d.). Aurora Biomed.
  • Kinase Selectivity Profiling Services. (n.d.). Promega Corporation.
  • Rational Approaches to Improving Selectivity in Drug Design. (n.d.). PMC.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). PMC.
  • Kinase Selectivity Panels. (n.d.). Reaction Biology.
  • Ion Channel Screening Assays. (n.d.). Creative BioMart.
  • Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022, September 22). Frontiers in Pharmacology.
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis Online.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN.
  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.